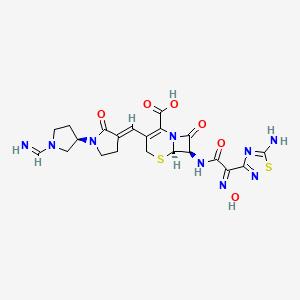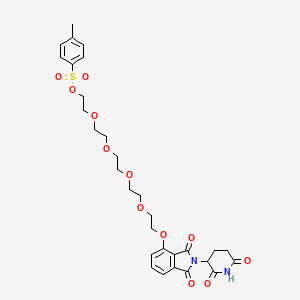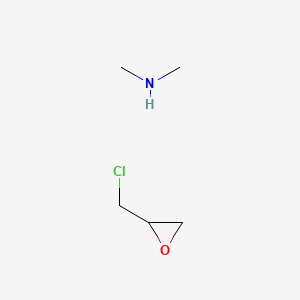
4-Bromo-5-chloro-2-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-2-iodophenol: is an organic compound with the molecular formula C6H2BrClIO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-iodophenol typically involves multi-step reactions starting from simpler phenolic compounds. One common method is the halogenation of phenol derivatives through electrophilic aromatic substitution. For instance, starting with 2-iodophenol, bromination and chlorination can be sequentially performed under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-2-iodophenol can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The halogen atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted phenols or anilines.
Oxidation and Reduction: Formation of quinones or alkylated phenols.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Chemistry: 4-Bromo-5-chloro-2-iodophenol is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block for various chemical reactions .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may be used in the development of pharmaceuticals or as a probe in biochemical studies .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for specific applications requiring halogenated phenols .
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-iodophenol in chemical reactions involves the interaction of its halogen atoms and hydroxyl group with various reagents. In nucleophilic aromatic substitution, the electron-withdrawing halogen atoms activate the benzene ring towards nucleophilic attack, leading to the formation of substitution products . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
4-Iodophenol: Lacks the bromine and chlorine atoms, making it less reactive in certain substitution reactions.
4-Bromo-2-chlorophenol:
2-Bromo-4-chlorophenol: Similar structure but different positioning of halogen atoms, leading to different chemical properties.
Uniqueness: 4-Bromo-5-chloro-2-iodophenol’s combination of bromine, chlorine, and iodine atoms on a single phenol ring makes it unique.
Properties
Molecular Formula |
C6H3BrClIO |
|---|---|
Molecular Weight |
333.35 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-iodophenol |
InChI |
InChI=1S/C6H3BrClIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |
InChI Key |
CWNNLQBGDQXNCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)






